BenchChemオンラインストアへようこそ!

2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide

Lipophilicity Drug-likeness Solubility optimization

2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7) is a sulfinyl-containing acetohydrazide derivative with the molecular formula C₉H₁₀Cl₂N₂O₂S and a molecular weight of 281.16 g/mol. The compound integrates a 2,4-dichlorophenyl moiety linked via a methanesulfinyl (sulfoxide) bridge to an acetohydrazide functional group, placing it at the intersection of organosulfur chemistry and bioactive hydrazide design.

Molecular Formula C9H10Cl2N2O2S
Molecular Weight 281.15
CAS No. 956159-44-7
Cat. No. B2478978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide
CAS956159-44-7
Molecular FormulaC9H10Cl2N2O2S
Molecular Weight281.15
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CS(=O)CC(=O)NN
InChIInChI=1S/C9H10Cl2N2O2S/c10-7-2-1-6(8(11)3-7)4-16(15)5-9(14)13-12/h1-3H,4-5,12H2,(H,13,14)
InChIKeyQMAJHMHXDKYNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7): A Sulfinyl Acetohydrazide for Redox-Modulated Chemical Biology and Medicinal Chemistry


2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7) is a sulfinyl-containing acetohydrazide derivative with the molecular formula C₉H₁₀Cl₂N₂O₂S and a molecular weight of 281.16 g/mol . The compound integrates a 2,4-dichlorophenyl moiety linked via a methanesulfinyl (sulfoxide) bridge to an acetohydrazide functional group, placing it at the intersection of organosulfur chemistry and bioactive hydrazide design . The sulfinyl group introduces a chiral center at sulfur, hydrogen-bond acceptor capacity through the S=O moiety, and an intermediate oxidation state between the corresponding sulfide (CAS 669728-89-6) and sulfone, enabling redox-mediated pharmacological modulation — a feature exploited by clinically established sulfoxide drugs [1]. The compound is supplied as a research chemical with certified purity of ≥98% and is primarily intended as a building block for medicinal chemistry, agrochemical discovery, and chemical biology probe development .

Why Generic Substitution Fails for 2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide: Oxidation State, Chirality, and Physicochemical Property Cliffs


Surface-level structural similarity between 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide and its closest analogs — particularly the sulfide (CAS 669728-89-6) and potential sulfone forms — masks profound differences in physicochemical properties, stereochemistry, and biological redox behavior that render these compounds non-interchangeable. The sulfinyl sulfur is a stereogenic center, making the molecule chiral, whereas the sulfide analog is achiral [1]. The S=O group depresses logP by approximately 0.82 units relative to the sulfide (logP 1.232 vs. 2.05), substantially altering aqueous solubility, membrane permeability, and protein binding . Furthermore, sulfides and sulfoxides exist in a dynamic metabolic redox equilibrium in vivo, meaning the sulfoxide form can act as a prodrug, be preferentially reduced in hypoxic environments, or exhibit target selectivity entirely absent in the sulfide [2]. Substituting the sulfinyl compound with a sulfide or sulfone analog without empirical confirmation of equipotency, selectivity, and ADME profile therefore introduces uncontrolled risk in any structure-activity study or procurement decision.

Quantitative Differentiation Evidence for 2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7) Against Closest Comparators


LogP Reduction of 0.82 Units Drives Superior Hydrophilicity Versus the Sulfide Analog (CAS 669728-89-6)

The sulfinyl oxygen in 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide depresses the calculated partition coefficient (LogP) by 0.82 units compared to its direct sulfide analog 2-[(2,4-dichlorobenzyl)sulfanyl]acetohydrazide (CAS 669728-89-6), as evidenced by computational prediction data . This magnitude of LogP reduction is consistent with the well-characterized effect of S-oxidation on lipophilicity and has direct consequences for aqueous solubility, permeability, and plasma protein binding [1]. In drug discovery contexts, a LogP shift of this magnitude frequently translates into meaningfully altered ADME profiles and can determine whether a compound meets lead-like criteria (LogP ≤ 3–5 depending on target class).

Lipophilicity Drug-likeness Solubility optimization Medicinal chemistry

Enhanced Hydrogen Bond Acceptor Capacity: 3 H-Bond Acceptors Including Sulfinyl S=O Versus 2 in the Sulfide Analog

The sulfinyl S=O group in 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide serves as a potent hydrogen bond acceptor, increasing the total H-bond acceptor count to 3 (including the carbonyl oxygen and hydrazide nitrogen), compared to only 2 H-bond acceptors in the sulfide analog 2-[(2,4-dichlorobenzyl)sulfanyl]acetohydrazide . This is quantitatively reflected in the topological polar surface area (TPSA) of 72.19 Ų for the sulfinyl compound . The S=O moiety is documented as a strong, directional hydrogen bond acceptor in both small-molecule crystal structures and protein-ligand complexes, with IR spectroscopic evidence confirming its proton-acceptor capacity [1]. This additional H-bond interaction capability can directly influence target binding affinity, selectivity, and the compound's solvation free energy.

Hydrogen bonding TPSA Target engagement Structure-based design

Sulfur Chirality Enables Enantiomer-Specific Biological Discrimination Absent in the Achiral Sulfide Analog

The sulfinyl sulfur atom in 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide is a stereogenic center, rendering the compound chiral and isolable as a pair of enantiomers. This property is entirely absent in the sulfide analog (CAS 669728-89-6), whose sulfur is not stereogenic under standard conditions [1]. The chirality of sulfoxides is pharmacologically consequential: enantiomers of chiral sulfoxide drugs (e.g., esomeprazole vs. racemic omeprazole, armodafinil vs. modafinil) exhibit differentiated pharmacokinetics, pharmacodynamics, and toxicity profiles [2]. Benzyl 2,4-dichlorophenyl sulfoxide — the core structural motif of this compound — has been resolved into enantiopure form and structurally characterized by single-crystal X-ray diffraction, confirming the feasibility of enantiomeric separation for this scaffold [3]. For any research program requiring stereochemically defined tool compounds or investigating chirality-dependent target engagement, the sulfinyl compound offers an orthogonal dimension of molecular diversity that the sulfide cannot provide.

Chiral sulfoxide Enantiomer separation Stereospecific activity Asymmetric synthesis

Sulfinyl-Sulfanyl Redox Interconversion Provides a Built-In Prodrug / Bioactivation Switch Not Available in Sulfide- or Sulfone-Only Chemotypes

The sulfinyl (sulfoxide) group occupies an intermediate oxidation state between sulfide (λ²) and sulfone (λ⁶), enabling reversible metabolic interconversion under physiological conditions. This redox lability is well-documented in medicinal chemistry: sulfoxides can be reduced to sulfides in hypoxic tumor microenvironments or by tissue reductases, and sulfides can be oxidized back to sulfoxides by CYP450 enzymes and flavin monooxygenases [1]. This bidirectional metabolic interconnection means that 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide can, in principle, function as either the active species or a prodrug for the corresponding sulfide, depending on the biological context — a degree of pharmacokinetic tunability unavailable in the permanently reduced sulfide or permanently oxidized sulfone analogs. The clinical precedent for sulfide-sulfoxide prodrug pairs includes sulindac (sulfoxide prodrug reduced to active sulfide) and omeprazole (sulfoxide prodrug activated by acid-mediated rearrangement) [1][2].

Redox biology Prodrug design Metabolic activation Hypoxia targeting

Certified Purity ≥98% with Defined Storage Specifications Enables Reproducible Research Outcomes

Commercially available 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7) is supplied with a certified minimum purity of 98% (HPLC) as documented by multiple independent vendors . The compound requires storage sealed in dry conditions at 2–8°C to maintain stability . This purity specification exceeds the 95% threshold typical of many research-grade acetohydrazide building blocks . For comparison, the sulfide analog (CAS 669728-89-6) is also available at 98% purity , but the sulfinyl compound's additional requirement for refrigerated storage reflects its distinct stability profile arising from the sulfoxide functional group, which can undergo thermal deoxygenation or Pummerer rearrangement under adverse conditions.

Chemical purity Reproducibility Quality control Procurement specification

GHS Hazard Classification Enables Proactive Laboratory Safety Planning Distinct from Less Hazardous Acetohydrazide Derivatives

2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide carries a GHS07 warning classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This explicit multi-endpoint hazard profile distinguishes it from simpler acetohydrazide derivatives such as acetohydrazide itself (CAS 1068-57-1), which primarily carries acute toxicity warnings. The dichlorophenyl moiety likely contributes to the compound's irritant properties. The availability of a defined GHS classification — as opposed to unevaluated or partially characterized analogs — allows laboratory safety officers to implement appropriate engineering controls (fume hood use), personal protective equipment (gloves, eye protection), and waste disposal protocols before the compound enters the laboratory, reducing institutional approval delays for procurement.

Chemical safety GHS classification Risk assessment Laboratory handling

Best-Fit Research and Industrial Application Scenarios for 2-[(2,4-Dichlorophenyl)methanesulfinyl]acetohydrazide (CAS 956159-44-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring LogP < 2 and Enhanced Aqueous Solubility

Lead optimization programs targeting oral bioavailability or intravenous formulation benefit from the compound's calculated LogP of 1.232, which falls within the favorable drug-like range (LogP 1–3) and is 0.82 units lower than the sulfide comparator . This lower lipophilicity predicts improved aqueous solubility, reduced CYP450 promiscuity risk, and lower non-specific protein binding — all critical parameters for advancing a hit to lead. Procurement should prioritize this compound when the target product profile demands a hydrophilic acetohydrazide scaffold with a conserved 2,4-dichlorophenyl pharmacophore.

Fragment-Based Screening and Structure-Based Drug Design Leveraging the Sulfinyl S=O Hydrogen Bond Acceptor

With 3 hydrogen bond acceptors including the sulfinyl S=O group (TPSA 72.19 Ų) , the compound provides an additional directional interaction point for target engagement beyond what the sulfide analog offers (2 H-bond acceptors). This makes it particularly suitable for fragment-based drug discovery (FBDD) campaigns where maximizing ligand efficiency per heavy atom is essential, and for crystallographic soaking experiments where the S=O oxygen can participate in key hydrogen bond networks with the protein backbone or structured water molecules [1]. The defined purity (≥98%) further supports unambiguous electron density interpretation in X-ray crystallography.

Redox-Responsive Probe Development and Hypoxia-Activated Prodrug Research

The sulfinyl group's position at an intermediate oxidation state enables both enzymatic reduction to the sulfide and oxidation to the sulfone, providing a built-in redox-responsive switch [2]. This property is exploited in clinically validated sulfoxide prodrugs and makes the compound an ideal starting scaffold for designing bioreductive prodrugs targeting hypoxic tumor microenvironments, parasite-selective activation, or tissue-specific drug delivery. The corresponding sulfide and sulfone analogs lack this redox duality: the sulfide can only be oxidized, and the sulfone is metabolically inert under physiological conditions.

Stereochemistry-Activity Relationship (SSAR) Studies Requiring Enantiomerically Resolvable Scaffolds

The chiral sulfinyl sulfur center renders the compound amenable to enantiomer separation by chiral HPLC or asymmetric synthesis, as demonstrated for the closely related benzyl 2,4-dichlorophenyl sulfoxide [3]. This enables stereochemistry-activity relationship (SSAR) investigations where the individual enantiomers can be tested for differential target binding, functional activity, and toxicity — a capability structurally inaccessible with the achiral sulfide analog (CAS 669728-89-6). Research groups investigating chirality-dependent pharmacology should procure this compound specifically for enantiomer resolution and comparative testing.

Quote Request

Request a Quote for 2-[(2,4-dichlorophenyl)methanesulfinyl]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.